REACTION_CXSMILES
|
Br[CH2:2][CH:3]([CH2:6][CH3:7])[CH2:4][CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH:17]=[O:18])[C:11]=2[CH:10]=[CH:9]1>>[CH2:4]([CH:3]([CH2:6][CH3:7])[CH2:2][N:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([CH:17]=[O:18])[C:11]=2[CH:10]=[CH:9]1)[CH3:5]
|
Name
|
|
Quantity
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4.55 g
|
Type
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reactant
|
Smiles
|
BrCC(CC)CC
|
Name
|
|
Quantity
|
2 g
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Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CN1C=CC=2C(=CC=CC12)C=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |